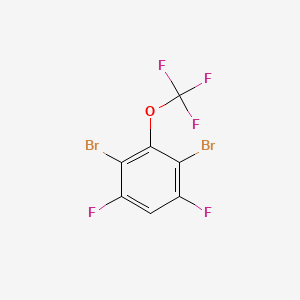

1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene

Description

Chemical Identity and Nomenclature of 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene

1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene (CAS RN: 1806352-04-4) is a polyhalogenated aromatic hydrocarbon characterized by a benzene ring substituted with bromine, fluorine, and a trifluoromethoxy group. Its molecular formula is C₇HBr₂F₅O , with a molecular weight of 355.90 g/mol . The IUPAC name reflects the substituent positions: bromine atoms at positions 1 and 3, fluorine atoms at positions 4 and 6, and a trifluoromethoxy group (-OCF₃) at position 2.

The compound’s structure is defined by its SMILES notation :

C1=C(C(=C(C(=C1F)Br)OC(F)(F)F)Br)F

This notation highlights the alternating halogen substituents, which create a sterically hindered and electron-deficient aromatic system. The trifluoromethoxy group, a strong electron-withdrawing moiety, further polarizes the ring, influencing its reactivity in electrophilic and nucleophilic substitutions.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇HBr₂F₅O | |

| Molecular Weight | 355.90 g/mol | |

| IUPAC Name | 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene | |

| CAS RN | 1806352-04-4 |

Historical Context and Discovery in Polyhalogenated Aromatic Chemistry

The synthesis of polyhalogenated aromatics like 1,3-dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene builds on advancements in electrophilic halogenation and fluorination techniques developed in the mid-20th century. Early work on halogenated benzenes, such as bromobenzene and chlorotoluene, laid the groundwork for understanding substituent effects on aromatic reactivity. The introduction of fluorine and trifluoromethoxy groups emerged more recently, driven by the pharmaceutical industry’s demand for metabolically stable compounds.

A key breakthrough was the development of Lewis acid-catalyzed halogenation , which enabled precise control over regioselectivity in heavily substituted benzene derivatives. For example, aluminum bromide (AlBr₃) facilitates bromination by polarizing Br₂ into Br⁺, a potent electrophile. Similarly, fluorination methods using HF-pyridine complexes allowed selective substitution without ring degradation. These techniques made it feasible to synthesize complex polyhalogenated structures like 1,3-dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene, which were previously inaccessible due to competing side reactions.

Significance in Organofluorine and Organobromine Compound Research

This compound exemplifies the synergy between organofluorine and organobromine chemistry. The trifluoromethoxy group enhances lipophilicity and metabolic stability, traits critical in agrochemical and pharmaceutical design. Meanwhile, bromine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of biaryl systems in materials science.

In organobromine chemistry , brominated aromatics are pivotal intermediates for fire retardants and polymer additives. The compound’s dual bromine substituents make it a candidate for synthesizing brominated flame retardants, though environmental concerns have shifted research toward less persistent alternatives. In organofluorine chemistry , the trifluoromethoxy group’s strong electron-withdrawing nature stabilizes charge distributions in electronic materials, such as liquid crystals and organic semiconductors.

Comparative Analysis with Analogues

| Compound | Key Substituents | Applications |

|---|---|---|

| 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene | Br, F, -OCF₃ | Synthetic intermediate, materials science |

| 1,3-Dibromo-5-(trifluoromethyl)benzene | Br, -CF₃ | Pharmaceutical synthesis |

| 2,4-Dibromo-1-(trifluoromethoxy)benzene | Br, -OCF₃ | Agrochemical intermediates |

Properties

IUPAC Name |

2,4-dibromo-1,5-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(11)5(9)6(4)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAHTVULIZCIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)OC(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Bromination Using Metal Bromides and Hydrogen Peroxide

A patented method for related compounds such as 2,6-dibromo-4-trifluoromethoxyaniline employs ammonium molybdate as a catalyst with metal bromides (sodium or potassium bromide) and hydrogen peroxide as the bromination system. This approach avoids the use of elemental bromine or hydrogen bromide, reducing equipment corrosion and improving environmental friendliness, making it suitable for industrial scale-up.

Reaction conditions typically use solvents like methylene chloride, chloroform, or 1,2-dichloroethane. The molar ratios are critical: the trifluoromethoxyaniline to metal bromide ratio is about 1:1.8–2.6, metal bromide to hydrogen peroxide is 1.8–2.6:1, and ammonium molybdate catalyst is used in a small catalytic amount (1:0.001–0.008 molar ratio relative to the substrate).

This bromination system could be adapted for the preparation of 1,3-dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene by starting from the corresponding difluoro-trifluoromethoxybenzene precursor.

Fluorination and Halogen Exchange Strategies

Fluorination steps to install the difluoro substituents at positions 4 and 6 can be achieved by selective halogen exchange or direct fluorination of aromatic precursors.

Controlled bromination is then performed on these fluorinated trifluoromethoxybenzenes to yield the dibromo derivative.

Summary of Key Reaction Parameters

Research Findings and Industrial Considerations

The ammonium molybdate-catalyzed bromination method is advantageous for large-scale production due to its atom economy and reduced corrosion issues compared to traditional bromination with elemental bromine or hydrogen bromide/hydrogen peroxide systems.

The trifluoromethoxy group introduction via oxidative desulfurization-fluorination is a modern and effective synthetic strategy that has expanded the availability of trifluoromethoxy-substituted aromatic compounds, including those with complex halogenation patterns.

Control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is essential to maximize yield and selectivity, particularly in the bromination step where over-bromination or side reactions can occur.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethoxy group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology and Medicine:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene in chemical reactions typically involves the activation of the bromine atoms or the trifluoromethoxy group. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atoms and the boronic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 1,3-Dibromo-5-(trifluoromethoxy)benzene (BP 3690): This positional isomer places the trifluoromethoxy group at position 5 instead of 2. However, the absence of fluorine substituents at positions 4 and 6 diminishes its electron-withdrawing effects, which may lower its directing influence in electrophilic substitutions .

- 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: This mono-brominated analog lacks the second bromine at position 3. While it retains fluorine and trifluoromethoxy groups, the reduced bromine count limits its utility in sequential cross-coupling reactions. Its regioselectivity in Suzuki-Miyaura couplings may differ due to the altered halogen distribution .

Electronic and Steric Comparisons

1,3-Dibromo-4,6-dimethoxybenzene (BP 3689) :

Replacing fluorine and trifluoromethoxy groups with methoxy (-OCH₃) substituents drastically alters electronic properties. Methoxy groups are electron-donating, increasing ring electron density and favoring electrophilic aromatic substitution at para/ortho positions. In contrast, the trifluoromethoxy group in the target compound deactivates the ring, directing reactions to meta positions .- 4-(Trifluoromethoxy)bromobenzene Derivatives: Compounds like 1-bromo-4-(trifluoromethoxy)benzene () exhibit high reactivity in Pd-catalyzed direct arylations, achieving yields >90% with heteroarenes.

Pd-Catalyzed Cross-Coupling Reactions

The dual bromine substituents in 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene enable sequential coupling reactions, a significant advantage over mono-brominated analogs. For example, the first bromine could undergo Suzuki-Miyaura coupling, followed by Ullmann or Buchwald-Hartwig amination at the second bromine site. This stepwise functionalization is less feasible in compounds like BP 3690 or 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene .

Solvent and Catalyst Compatibility

Reactions involving polyfluoroalkoxy-substituted bromobenzenes (e.g., 1-bromo-3-(trifluoromethoxy)benzene) achieve optimal yields (~90–95%) with Pd(OAc)₂ in DMA at 150°C (). The target compound’s additional fluorine atoms may necessitate modified conditions, such as higher temperatures or alternative bases, to mitigate steric hindrance from the trifluoromethoxy group .

Data Tables

Table 1: Comparative Reactivity of Brominated Trifluoromethoxybenzenes

| Compound | Substituents | Key Reactivity Features |

|---|---|---|

| 1,3-Dibromo-4,6-difluoro-2-(OCF₃) | Br (1,3); F (4,6); -OCF₃ (2) | Sequential cross-coupling; strong electron-withdrawing effects; meta-directing |

| 1-Bromo-4-(trifluoromethoxy)benzene | Br (1); -OCF₃ (4) | High Pd-catalyzed arylation yields (95%); para-directing |

| 5-Bromo-1,3-difluoro-2-(OCF₃) | Br (5); F (1,3); -OCF₃ (2) | Limited to single coupling; ortho-F may hinder reactivity |

| 1,3-Dibromo-5-(OCF₃)benzene (BP 3690) | Br (1,3); -OCF₃ (5) | Reduced steric hindrance; lower electronic deactivation vs. target compound |

Biological Activity

1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene (CAS Number: 1806352-04-4) is a complex organofluorine compound characterized by the presence of multiple halogen substituents, specifically bromine and fluorine atoms, along with a trifluoromethoxy group. This unique combination imparts distinct electronic and steric properties to the compound, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and materials science.

- Molecular Formula : C7HBr2F5O

- Molecular Weight : 338.88 g/mol

- IUPAC Name : 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene

- InChI Key : IEAHTVULIZCIKM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

- Bromination : Utilizing strong brominating agents like bromine or N-bromosuccinimide (NBS) under UV light or catalytic conditions.

- Substitution Reactions : The bromine atoms can be replaced with nucleophiles such as amines or thiols.

The biological activity of 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene is hypothesized to involve several mechanisms:

- Nucleophilic Substitution : The bromine atoms serve as leaving groups, allowing nucleophiles to attack the benzene ring.

- Reactivity Influenced by Electron-Withdrawing Groups : The presence of electronegative atoms (bromine and fluorine) enhances the compound's reactivity and stability, facilitating interactions with biological targets.

Case Studies and Research Findings

Research into the biological activity of halogenated compounds has shown promising results. For instance:

- A study on halogenated antimicrobial agents highlighted the potential for compounds like 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene to exhibit antimicrobial properties against drug-resistant strains .

- In medicinal chemistry, fluorinated compounds have been noted for their improved pharmacokinetic properties compared to their non-fluorinated counterparts. The trifluoromethoxy group is particularly significant due to its strong electron-withdrawing nature, which can enhance drug potency .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene | C7HBr2F5O | Antimicrobial potential | Unique structure with multiple halogens |

| 1,3-Dibromo-2-(trifluoromethyl)benzene | C7HBr2F3 | Moderate activity | Lacks trifluoromethoxy group |

| 4-Bromo-2,6-difluoro-1-(trifluoromethoxy)benzene | C7HBrF5O | Limited studies available | Similar structure but different substitution |

Applications in Research

1,3-Dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene serves as a valuable building block in synthetic organic chemistry. Its applications include:

- Synthesis of Fluorinated Compounds : Used in the development of more complex fluorinated aromatic compounds.

- Material Science : Explored for its properties in liquid crystals and polymers due to its stability and electronic characteristics.

Q & A

Q. What are the key considerations for synthesizing 1,3-dibromo-4,6-difluoro-2-(trifluoromethoxy)benzene, and how do substituent positions influence reaction pathways?

Synthesis requires careful control of halogenation sequences due to competing electronic effects. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which deactivates the benzene ring and directs electrophilic substitution to meta/para positions. Bromination at positions 1 and 3 must precede or follow fluorination to avoid steric clashes. For example, selective fluorination can be achieved using HF-pyridine at 0–5°C, while bromination may employ NBS (N-bromosuccinimide) in DCM under UV light . Purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.

Q. Which analytical methods are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- NMR : NMR is critical for verifying fluorine substituents (δ ≈ -55 to -60 ppm for -OCF₃; δ ≈ -110 ppm for aromatic F). NMR may show no signals due to full substitution.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 353.82). Discrepancies in isotopic patterns (e.g., Br vs. Cl) require cross-validation with elemental analysis.

- X-ray Crystallography : Resolves ambiguities in substituent positioning, especially when steric effects distort expected bond angles .

Q. How can researchers optimize solvent and catalyst systems for cross-coupling reactions involving this compound?

Pd-catalyzed Suzuki or Ullmann couplings are common. The electron-deficient aryl bromide requires electron-rich ligands (e.g., XPhos) and polar aprotic solvents (DMF, DMSO) to enhance reactivity. For example, coupling with imidazoles achieves >90% yield under Pd(OAc)₂/XPhos catalysis at 100°C . Base selection (e.g., Cs₂CO₃ vs. K₃PO₄) impacts regioselectivity due to steric effects from the trifluoromethoxy group.

Advanced Research Questions

Q. How do competing electronic effects from bromine, fluorine, and -OCF₃ groups influence regioselectivity in nucleophilic aromatic substitution (NAS)?

The -OCF₃ group dominates electronic effects, directing nucleophiles to the least deactivated position (often para to bromine). Fluorine’s inductive (-I) effect further deactivates adjacent positions, but its resonance (+R) effect can create transient activation. For example, amination with NH₃/NaNH₂ in THF at -78°C favors substitution at position 5 (meta to -OCF₃) due to reduced steric hindrance . Contradictions in literature data often arise from solvent polarity differences, which alter transition-state stabilization.

Q. What strategies mitigate side reactions (e.g., debromination or trifluoromethoxy cleavage) during functionalization?

- Debromination : Use mild reducing agents (e.g., Zn/NH₄Cl in MeOH) instead of LiAlH₄.

- -OCF₃ Stability : Avoid strong bases (e.g., LDA) that hydrolyze the group. Trifluoromethoxy cleavage is minimized in anhydrous DMF or DCE .

- Side Products : Monitor via TLC with UV-active spots or GC-MS for volatile byproducts.

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distributions. For instance, Fukui indices identify electrophilic sites (e.g., C-2 vs. C-4), while NBO analysis quantifies hyperconjugation effects from -OCF₃. MD simulations (AMBER) assess steric accessibility in enzyme-binding studies, such as BACE1 inhibition for Alzheimer’s research .

Q. What are the challenges in interpreting crystallographic data for derivatives of this compound?

Disorder in crystal structures often occurs due to rotational flexibility of the -OCF₃ group. Refinement protocols (e.g., SHELXL) with restraints on thermal parameters improve accuracy. Halogen bonding (Br···F interactions) can distort bond angles, requiring comparison with neutron diffraction data for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.